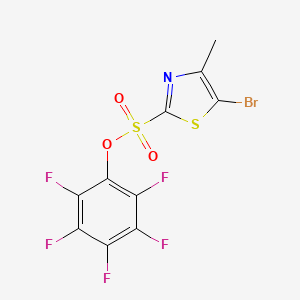

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

New Synthesis Routes

Pentafluorophenyl sulfonate esters, like Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate, are utilized in innovative synthesis methods. For instance, a stereoselective one-pot synthesis of substituted 1,2-thiazetidine 1,1-dioxides (β-sultams) has been developed from heterocyclic pentafluorophenyl (PFP) sulfonates, demonstrating the compound's utility as a valuable precursor to sulfonamides (Lewis et al., 2006). Additionally, the synthesis of activated sulfonate esters from boronic acids using a copper-catalyzed oxidative process showcases the versatility of PFP esters in providing a broad range of derivatives in good yields (Vedovato et al., 2018).

As a Protecting Group

Pentafluorophenyl sulfonate esters are explored as protecting groups for the synthesis of biaryl- and heterobiaryl sulfonate esters. The use of the PFP group as a sulfonic acid protecting group has facilitated the synthesis of these esters using the Suzuki-Miyaura reaction, with anhydrous sodium tetraborate playing a crucial role in achieving excellent yields. This application underlines the ester's potential as an alternative to sulfonyl chlorides in sulfonamide synthesis (Avitabile et al., 2005).

Shelf Stability and Reactivity

Heterocyclic pentafluorophenyl sulfonate esters serve as shelf-stable alternatives to the less stable sulfonyl chlorides. Their preparation from thiols and their reactivity with primary and secondary amines to produce sulfonamides in high yields highlight their practicality in organic synthesis (Bornholdt et al., 2009).

Enantioselective Oxidation

The compound's derivatives have been subject to studies focusing on the enantioselective oxidation of aryl benzyl sulfides, illustrating the compound's utility in obtaining chiral compounds with significant yields and selectivity. This research sheds light on the nuanced conditions that favor such selective reactions, contributing to the broader field of asymmetric synthesis (Capozzi et al., 2018).

Antiviral and Antitubercular Activity

While primarily focused on the compound's synthetic utility, research also explores its potential biological applications. For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating its broader relevance in medicinal chemistry (Chandrappa et al., 2008).

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-bromo-4-methyl-1,3-thiazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrF5NO3S2/c1-2-9(11)21-10(17-2)22(18,19)20-8-6(15)4(13)3(12)5(14)7(8)16/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPCWBNDEFDKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrF5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2714915.png)

![3-[3-(Cyclopropylmethyl)pyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2714923.png)

![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)

![Spiro[2.5]octane-8-carboxylic acid](/img/structure/B2714931.png)

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)